molecular formula C16H15N3O3 B12455797 4-(acetylamino)-N-(2-carbamoylphenyl)benzamide

4-(acetylamino)-N-(2-carbamoylphenyl)benzamide

Cat. No.: B12455797
M. Wt: 297.31 g/mol
InChI Key: QKQLZEXPYWBVOI-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-(2-carbamoylphenyl)benzamide is an organic compound with a complex structure that includes both acetylamino and carbamoylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-(2-carbamoylphenyl)benzamide typically involves multiple steps. One common method includes the acetylation of aniline derivatives followed by the introduction of the carbamoyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-(2-carbamoylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

4-(acetylamino)-N-(2-carbamoylphenyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(acetylamino)-N-(2-carbamoylphenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(acetylamino)-N-(2-carbamoylphenyl)benzoic acid
  • 4-(acetylamino)-N-(2-carbamoylphenyl)benzylamine

Uniqueness

4-(acetylamino)-N-(2-carbamoylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as it can interact with molecular targets in ways that similar compounds may not.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-[(4-acetamidobenzoyl)amino]benzamide

InChI

InChI=1S/C16H15N3O3/c1-10(20)18-12-8-6-11(7-9-12)16(22)19-14-5-3-2-4-13(14)15(17)21/h2-9H,1H3,(H2,17,21)(H,18,20)(H,19,22)

InChI Key

QKQLZEXPYWBVOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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